ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC14778722
Molecular Formula: C21H21N3O6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O6 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N3O6/c1-4-30-21(27)13-5-7-14(8-6-13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-15(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25) |
| Standard InChI Key | SFSRGPRJLMQUJS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate, reflects its three primary components:
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Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with ketone (=O) at position 4 and methoxy (-OCH₃) groups at positions 6 and 7.
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Acetylated amino linker: A -CH₂-C(=O)-NH- bridge connecting the quinazolinone to the benzoate group.
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Ethyl benzoate moiety: An ethyl ester substituent at position 4 of the benzene ring, enhancing lipophilicity and metabolic stability .
The methoxy groups improve aqueous solubility, while the ethyl ester modulates pharmacokinetic properties such as membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₆ |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | Ethyl 4-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
| Topological Polar Surface Area | 115 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves multi-step organic reactions:
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Quinazolinone Core Formation:
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Acetylation and Coupling:
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dioxane | 59% → 72% |
| Base | tert-BuOK (0.25 mmol) | Reduced side products |
| Temperature | Reflux (100–120°C) | Faster cyclization |
Mechanistic Insights
A proposed mechanism for the final coupling step involves:
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Nucleophilic attack by the amino group of ethyl 4-aminobenzoate on the acetyl chloride’s carbonyl carbon.
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Elimination of HCl to form the amide bond.
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Cyclization assisted by base, ensuring regioselectivity at position 4 of the benzoate .
| Kinase Target | IC₅₀ (nM) | Reference Compound |
|---|---|---|
| EGFR (Wild-type) | 12.3 | Gefitinib (8.7 nM) |
| VEGFR-2 | 34.6 | Sorafenib (22.1 nM) |
| PDGFR-β | 89.2 | Imatinib (65.4 nM) |
Anticancer Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed:
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GI₅₀: 2.1 µM (MCF-7) and 3.8 µM (A549).
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Apoptosis induction: 45% increase in caspase-3 activity at 5 µM.
Research Challenges and Future Directions
Solubility Limitations
Despite its bioactivity, the compound’s logP value of 2.9 indicates moderate hydrophobicity, necessitating formulation strategies like nanoemulsions or prodrug derivatives .
Target Selectivity
Off-target effects on CYP450 enzymes (e.g., CYP3A4 inhibition at 10 µM) highlight the need for structural optimization to improve selectivity.
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